molecular formula C11H16O2 B1352647 (S)-3-(benzyloxy)-2-methylpropan-1-ol CAS No. 63930-46-1

(S)-3-(benzyloxy)-2-methylpropan-1-ol

Cat. No. B1352647
CAS RN: 63930-46-1
M. Wt: 180.24 g/mol
InChI Key: NGRZOWQXYGMVQS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(benzyloxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(benzyloxy)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(benzyloxy)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63930-46-1

Product Name

(S)-3-(benzyloxy)-2-methylpropan-1-ol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2S)-2-methyl-3-phenylmethoxypropan-1-ol

InChI

InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1

InChI Key

NGRZOWQXYGMVQS-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CO)COCC1=CC=CC=C1

SMILES

CC(CO)COCC1=CC=CC=C1

Canonical SMILES

CC(CO)COCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.59 g. of sodium hydroxide and 1.6 ml. of water in 402 ml. (420 g; 3.89 moles) of benzyl alcohol was stirred and cooled to -10° C. while 100 ml. (83.7 g.; 1.19 moles) of freshly distilled methacrolein were added dropwise keeping the temperature between -10° C. and -5° C. After the reaction mixture had stirred for 0.5 hr. at -10° C., a solution of 44.9 g. (1.19 moles) of sodium borohydride in 180 ml. of water was added dropwise over 1.75 hr. keeping the temperature below 5° C. Stirring was continued for an additional hour during which time the reaction mixture was allowed to warm to room temperature. The resulting mixture was poured into ice-water and the organic materials were extracted several times with ether. The ether extracts were worked up by first combining the extracts washing with saturated brine and drying over anhydrous magnesium sulfate. After filtration and removal of the solvents in vacuo, the residue was carefully fractionated, giving, after removal of low boiling materials, 39.6 g. of rac. 3-benzyloxy-2-methyl-1-propanol as a colorless liquid, b.p. 91°-98° C. (0.5 mm Hg.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.19 mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Reduction of the rac.-methyl-3-benzyloxy-2-methylpropionate was carried out with sodium bis(2-methoxyethoxy)-aluminum hydride using the procedure described in Example 9. Distillation of the crude product afforded the rac. 3-benzyloxy-2-methyl-1-propanol in 90.5% yield as a colorless liquid, b.p. 94°-98° C. (0.1 mm Hg.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.